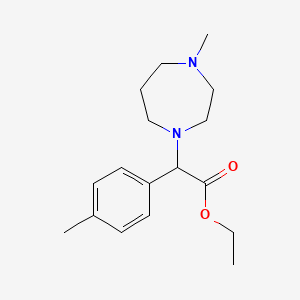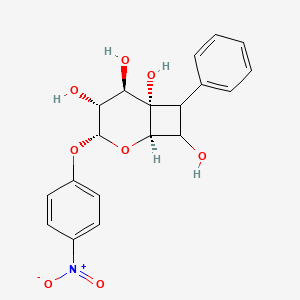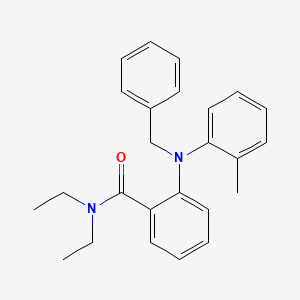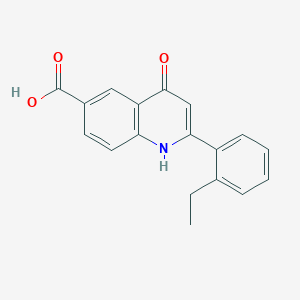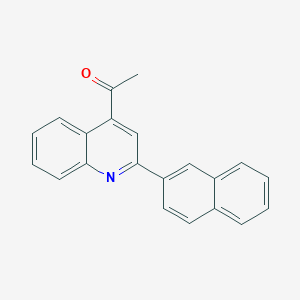
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone is a complex organic compound that features a quinoline ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C21H15NO, and it is known for its unique structural properties that contribute to its diverse chemical behavior.
Métodos De Preparación
The synthesis of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone typically involves several steps, starting with the formation of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and a ketone under basic conditions . Industrial production methods often employ transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include the modulation of signal transduction processes, which can lead to altered cellular responses .
Comparación Con Compuestos Similares
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological activities and used in the synthesis of fused ring systems.
4-Hydroxyquinoline: Exhibits significant pharmaceutical importance and is used in drug development.
Quinolinyl-pyrazoles: These compounds have shown promise in medicinal chemistry due to their versatile pharmacological properties.
Propiedades
Número CAS |
6317-99-3 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-(2-naphthalen-2-ylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C21H15NO/c1-14(23)19-13-21(22-20-9-5-4-8-18(19)20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13H,1H3 |
Clave InChI |
PHMASXXAFMIKRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
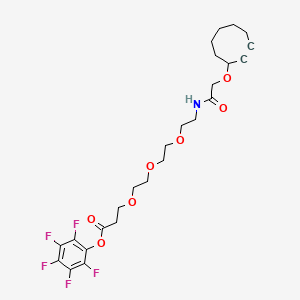
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
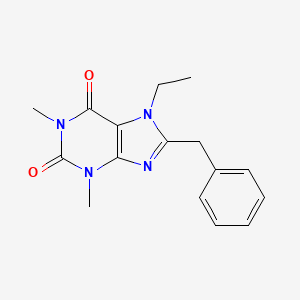
![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

